molecular formula C22H26N2O4 B3435193 (E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE

(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE

Cat. No.: B3435193
M. Wt: 382.5 g/mol
InChI Key: VJHIILOYKSELMY-FIFLTTCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a furan ring, a piperidine ring, and multiple propenamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling through propenamide linkages. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, alkylating agents, and nucleophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE stands out due to its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-[[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-3-5-19(27-16)7-9-21(25)23-15-18-11-13-24(14-12-18)22(26)10-8-20-6-4-17(2)28-20/h3-10,18H,11-15H2,1-2H3,(H,23,25)/b9-7+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHIILOYKSELMY-FIFLTTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-3-(5-METHYL-2-FURYL)-N~1~-({1-[(E)-3-(5-METHYL-2-FURYL)-2-PROPENOYL]-4-PIPERIDYL}METHYL)-2-PROPENAMIDE

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